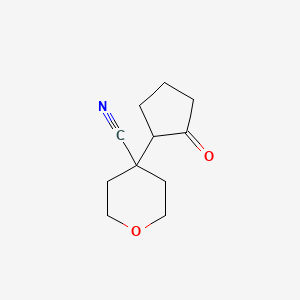

4-(2-Oxocyclopentyl)oxane-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Oxocyclopentyl)oxane-4-carbonitrile” is a chemical compound with the CAS Number: 1864063-27-3 . It has a molecular weight of 193.25 and is typically available in powder form . It is used for research purposes .

Molecular Structure Analysis

The IUPAC name for this compound is “4-(2-oxocyclopentyl)tetrahydro-2H-pyran-4-carbonitrile” and its InChI Code is "1S/C11H15NO2/c12-8-11(4-6-14-7-5-11)9-2-1-3-10(9)13/h9H,1-7H2" . This suggests that the compound has a complex structure involving a cyclopentyl group and a tetrahydropyran ring.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications

Synthesis of Functionalized Compounds

The chemical compound 4-(2-Oxocyclopentyl)oxane-4-carbonitrile serves as a key intermediate in the synthesis of a wide range of functionalized organic compounds. For instance, a study demonstrates the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, showcasing the compound's utility in creating complex molecular structures (Diptesh Sil, Ashoke Sharon, P. Maulik, V. Ram, 2004). This process emphasizes the compound's role in facilitating reactions that lead to compounds with potential applications in medicinal chemistry and material science.

Development of Druglike Molecules

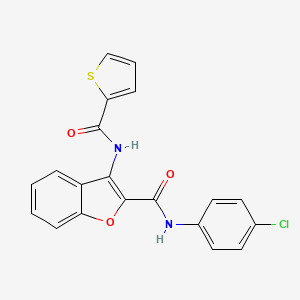

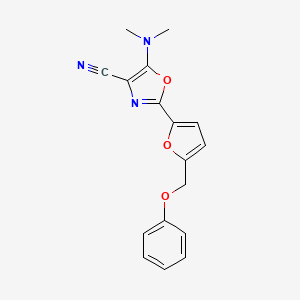

Another research area where 4-(2-Oxocyclopentyl)oxane-4-carbonitrile finds application is in the development of druglike molecules. Oxadiazoles, for example, are synthesized using structural motifs similar to 4-(2-Oxocyclopentyl)oxane-4-carbonitrile. These compounds are recognized for their bioisosteric properties, offering a replacement for ester and amide functionalities in drug design. The systematic comparison of oxadiazole isomers highlights the importance of such compounds in medicinal chemistry for enhancing drug properties like metabolic stability and solubility (Jonas Boström et al., 2012).

Catalysis and Oxidation Reactions

In catalysis, 4-(2-Oxocyclopentyl)oxane-4-carbonitrile-related compounds are pivotal. Studies demonstrate their role in oxidative reactions and the synthesis of carbonitrile derivatives, which are valuable in creating dyes and other chemicals. For instance, research on the synthesis of new Pyrazolo[1,5-α]quinazoline derivatives using similar compounds underscores the versatility of these chemical intermediates in catalyzing reactions that yield heterocyclic scaffolds, crucial for further functionalization in organic synthesis (D. Kovacs et al., 2015).

Advanced Materials and Photolysis Studies

The compound and its derivatives have applications in the field of advanced materials and photolysis studies, indicating its relevance in understanding reaction mechanisms and designing materials with specific properties. For example, research into laser flash photolysis of 4-oxocyclohexa-2,5-dienylidenes, compounds related to 4-(2-Oxocyclopentyl)oxane-4-carbonitrile, provides insight into the reaction mechanisms and the formation of radical species under specific conditions, which is essential for the development of photoreactive materials (B. Arnold, J. Scaiano, G. Bucher, W. Sander, 1992).

Safety and Hazards

properties

IUPAC Name |

4-(2-oxocyclopentyl)oxane-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-8-11(4-6-14-7-5-11)9-2-1-3-10(9)13/h9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMFSUZVVYKUCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2(CCOCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Oxocyclopentyl)oxane-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2960164.png)

![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2960165.png)

![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)

![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2960168.png)

![2-Cyclopropyl-4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2960173.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2960178.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate](/img/structure/B2960180.png)